molecular formula C16H13ClO3 B1327963 3-Chloro-3'-(1,3-dioxolan-2-YL)benzophenone CAS No. 898779-21-0

3-Chloro-3'-(1,3-dioxolan-2-YL)benzophenone

Cat. No. B1327963
CAS RN: 898779-21-0
M. Wt: 288.72 g/mol
InChI Key: QCTUYKBYQIKPAJ-UHFFFAOYSA-N
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Description

3-Chloro-3’-(1,3-dioxolan-2-YL)benzophenone is a heterocyclic compound . It is used as a building block in the synthesis of various organic compounds . The molecular formula of this compound is C16H13ClO3 .


Physical And Chemical Properties Analysis

The boiling point and other physical and chemical properties of 3-Chloro-3’-(1,3-dioxolan-2-YL)benzophenone are not specified in the search results .

Scientific Research Applications

Synthesis and Fungicidal Activities

  • 3-Chloro-3'-(1,3-dioxolan-2-YL)benzophenone derivatives show high fungicidal activities. Ketalization of benzophenones with epichlorohydrin or 3-chloropropane-1,2-diol results in compounds with notable fungicidal properties (Talismanov & Popkov, 2007).

Photochemically Initiated Reactions

  • This compound is involved in photochemically initiated reactions. In the presence of benzophenone, it participates in reactions yielding specific esters and thiocarboxylic esters, demonstrating its role in photochemistry (Hartgerink et al., 1971).

Synthesis of Ortho-Functionalized Benzophenone Derivatives

  • It is used in the synthesis of ortho-functionalized benzophenone derivatives. The lithiation of 2-Aryl-2-(chloroaryl)-1,3-dioxolanes shows the potential of this compound in the synthesis of new benzophenone derivatives (Lukács et al., 2004).

Role in Photopolymerization

  • Benzophenone derivatives, including 3-Chloro-3'-(1,3-dioxolan-2-YL)benzophenone, are used as photoinitiators in radical polymerization. They demonstrate effectiveness in initiating polymerization of acrylates and methacrylates under specific conditions (Wang Kemin et al., 2011).

Safety and Hazards

The compound has several safety precautions associated with it. For instance, it should be kept away from heat/sparks/open flames/hot surfaces and should not be sprayed on an open flame or other ignition source . It should also be kept away from any possible contact with water due to the risk of violent reaction and possible flash fire . The compound should be handled under inert gas and protected from moisture .

properties

IUPAC Name

(3-chlorophenyl)-[3-(1,3-dioxolan-2-yl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClO3/c17-14-6-2-4-12(10-14)15(18)11-3-1-5-13(9-11)16-19-7-8-20-16/h1-6,9-10,16H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCTUYKBYQIKPAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CC(=CC=C2)C(=O)C3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80645059
Record name (3-Chlorophenyl)[3-(1,3-dioxolan-2-yl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80645059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-3'-(1,3-dioxolan-2-YL)benzophenone

CAS RN

898779-21-0
Record name Methanone, (3-chlorophenyl)[3-(1,3-dioxolan-2-yl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898779-21-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Chlorophenyl)[3-(1,3-dioxolan-2-yl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80645059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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